REACTION_CXSMILES
|
[C:1]1(=[N:10]O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>N1C=CC=CC=1>[C:12]([NH:10][C:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]=1)(=[O:14])[CH3:13]
|
Name
|
|
Quantity
|
7.02 g
|
Type
|
reactant
|
Smiles
|
C1(CCC2=CC=CC=C12)=NO
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
the residue agitated thoroughly with 1N sodium carbonate solution and ether (250 ml each)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16.5 hours
|
Duration
|
16.5 h
|
Type
|
CUSTOM
|
Details
|
The cooled mixture was evaporated in vacuo
|
Type
|
FILTRATION
|
Details
|
The liquid was filtered
|
Type
|
FILTRATION
|
Details
|
through filter-aid
|
Type
|
ADDITION
|
Details
|
the black solid treated again with sodium carbonate/ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts and washes were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a black-orange oil (8.6 g)
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/hexane 1:2 v/v
|
Type
|
CUSTOM
|
Details
|
The appropriated fractions were evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a crude solid (3 g)
|
Type
|
CUSTOM
|
Details
|
This was recrystallized from ethyl acetate/hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |